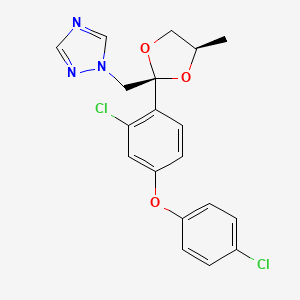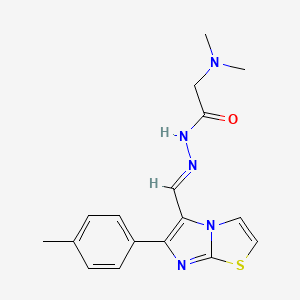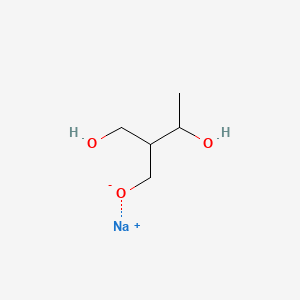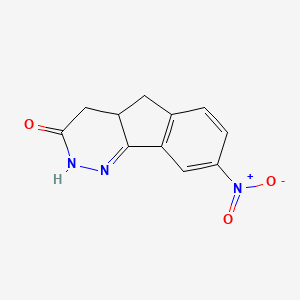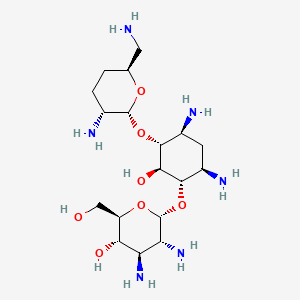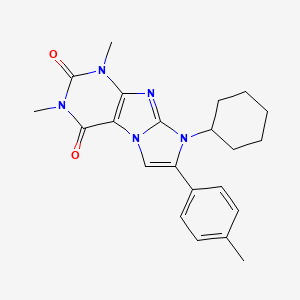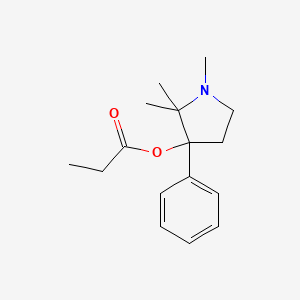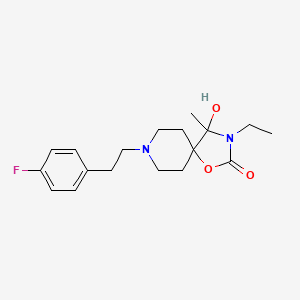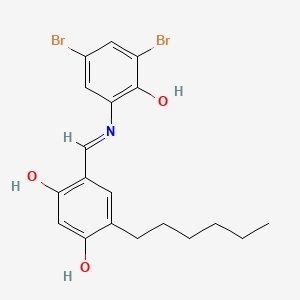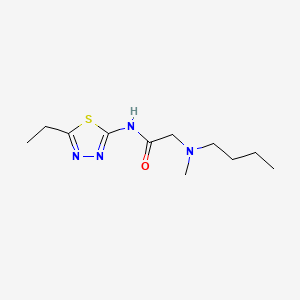
Vancomycin, 29-((4-((1,1'-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin, 29-((4-((1,1’-biphenyl)-4-ylmethyl)-1-piperazinyl)methyl)-44-O-de(2-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-lyxo-hexopyranosyl)-beta-D-glucopyranosyl)-19-dechloro-56-((1,1-dimethylethoxy)carbonyl)- is a complex glycopeptide antibiotic derivative. Vancomycin itself is a well-known antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This derivative is a modified form of vancomycin, designed to enhance its efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from the core structure of vancomycin. The process typically includes:
Functional Group Protection: Protecting reactive groups to prevent unwanted reactions.
Substitution Reactions: Introducing the biphenyl and piperazine moieties through nucleophilic substitution.
Glycosylation: Adding the sugar moieties to the vancomycin core.
Deprotection: Removing the protective groups to yield the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Fermentation: Producing the core antibiotic through microbial fermentation.
Chemical Modification: Using chemical synthesis techniques to introduce the desired modifications.
Purification: Employing chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidative degradation under certain conditions.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying glycopeptide antibiotics.
Biology: Investigated for its interactions with bacterial cell walls.
Medicine: Explored for its enhanced antibacterial properties.
Industry: Potential use in developing new antibiotics and therapeutic agents.
Mécanisme D'action
The mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, inhibiting cell wall synthesis. This leads to cell lysis and death. The modifications in this derivative may enhance binding affinity and stability, improving its antibacterial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity.
Oritavancin: A semisynthetic glycopeptide with enhanced potency.
Uniqueness
This compound’s unique modifications, such as the biphenyl and piperazine moieties, may provide improved pharmacokinetic properties, stability, and efficacy compared to other glycopeptide antibiotics.
Propriétés
Numéro CAS |
562105-22-0 |
|---|---|
Formule moléculaire |
C76H81ClN10O19 |
Poids moléculaire |
1474.0 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[[4-[(4-phenylphenyl)methyl]piperazin-1-yl]methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C76H81ClN10O19/c1-37(2)28-51(85(6)75(103)106-76(3,4)5)69(96)83-63-65(92)43-19-23-54(49(77)30-43)105-56-32-44-31-55(67(56)94)104-45-20-16-41(17-21-45)64(91)62-73(100)82-61(74(101)102)47-33-53(89)48(36-87-26-24-86(25-27-87)35-38-12-14-40(15-13-38)39-10-8-7-9-11-39)66(93)58(47)46-29-42(18-22-52(46)88)59(70(97)84-62)81-71(98)60(44)80-68(95)50(34-57(78)90)79-72(63)99/h7-23,29-33,37,50-51,59-65,88-89,91-94H,24-28,34-36H2,1-6H3,(H2,78,90)(H,79,99)(H,80,95)(H,81,98)(H,82,100)(H,83,96)(H,84,97)(H,101,102)/t50-,51+,59+,60+,61-,62-,63+,64+,65+/m0/s1 |
Clé InChI |
QKXJCNMZXBJJNY-VXRMPCAASA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=CC(=C(C(=C7C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=CC(=C(C(=C7C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)O)CN9CCN(CC9)CC1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O)O)Cl)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
